molecular formula C15H9F3N2O B5187954 N-9-acridinyl-2,2,2-trifluoroacetamide

N-9-acridinyl-2,2,2-trifluoroacetamide

Cat. No. B5187954
M. Wt: 290.24 g/mol
InChI Key: OOKLPIHIOILAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9-acridinyl-2,2,2-trifluoroacetamide, also known as ATA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ATA is a fluorescent dye that has been widely used in various fields such as biochemistry, molecular biology, and pharmacology.

Mechanism of Action

N-9-acridinyl-2,2,2-trifluoroacetamide is a fluorescent dye that binds to nucleic acids such as DNA and RNA. The mechanism of action of this compound involves intercalation between the base pairs of DNA and RNA. This intercalation causes a change in the fluorescence properties of this compound, which can be detected using various techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is not mutagenic or carcinogenic. This compound has been used in various biological assays, and it has been shown to have minimal interference with biological processes. This compound has also been used in vivo, and it has been shown to have minimal toxicity in animal models.

Advantages and Limitations for Lab Experiments

N-9-acridinyl-2,2,2-trifluoroacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has a high fluorescent quantum yield, which makes it an ideal candidate for studying biological processes. Additionally, this compound has a high binding affinity for nucleic acids, which makes it an ideal probe for studying DNA and RNA.
However, there are also limitations to using this compound in lab experiments. This compound has a relatively low solubility in water, which can limit its use in certain assays. Additionally, this compound has a high tendency to aggregate, which can affect its fluorescence properties. Finally, this compound has a relatively short excitation wavelength, which can limit its use in certain applications.

Future Directions

The unique properties of N-9-acridinyl-2,2,2-trifluoroacetamide make it an ideal candidate for future research. Some potential future directions for research include:
1. Development of new biosensors using this compound as a fluorescent tag.
2. Study of the interaction between this compound and various proteins.
3. Development of new techniques for detecting this compound in biological samples.
4. Study of the effect of this compound on cellular processes.
5. Development of new methods for synthesizing this compound.
Conclusion:
In conclusion, this compound is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. This compound has been used in various fields such as biochemistry, molecular biology, and pharmacology. This compound has a high binding affinity for nucleic acids, which makes it an ideal probe for studying DNA and RNA. This compound has several advantages for lab experiments, including its stability and high fluorescent quantum yield. However, there are also limitations to using this compound in lab experiments, including its low solubility in water and tendency to aggregate. Future research on this compound could lead to the development of new biosensors and a better understanding of cellular processes.

Synthesis Methods

N-9-acridinyl-2,2,2-trifluoroacetamide can be synthesized by reacting 9-aminoacridine with trifluoroacetic anhydride. The reaction takes place in the presence of a base such as triethylamine, and the final product is obtained after purification by column chromatography. The synthesis method for this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-9-acridinyl-2,2,2-trifluoroacetamide has been widely used in scientific research due to its unique properties. The fluorescent properties of this compound make it an ideal candidate for studying biological processes. This compound has been used as a probe for DNA and RNA, and it has been used to study the interaction between proteins and nucleic acids. This compound has also been used as a fluorescent tag for studying cellular transport and localization of molecules. Additionally, this compound has been used in the development of biosensors for detecting various molecules such as glucose and ATP.

properties

IUPAC Name

N-acridin-9-yl-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)14(21)20-13-9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)13/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKLPIHIOILAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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